{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Overview
Description
{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a bromine atom and an oxabicyclo group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves photochemical reactions. One efficient approach is the [2 + 2] cycloaddition, which allows for the creation of new building blocks in the sp3-rich chemical space . This method can be further derivatized through various transformations, making it a versatile compound for synthetic chemistry .
Chemical Reactions Analysis
{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
{4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has a wide range of applications in scientific research:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol include other bicyclo[2.1.1]hexane derivatives. These compounds share the bicyclic structure but differ in their substituents, which can significantly impact their chemical properties and applications. For example, compounds with different halogen atoms or functional groups may exhibit varying reactivity and biological activity .
Properties
CAS No. |
2751610-63-4 |
---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H9BrO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2 |
InChI Key |
GPUNHMDOEPNKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CO)Br |
Purity |
95 |
Origin of Product |
United States |
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